A Technical Guide to the Molecular Structure of Chitobiose Dihydrochloride
A Technical Guide to the Molecular Structure of Chitobiose Dihydrochloride
Introduction
Chitobiose dihydrochloride (B599025) is a significant chitosan (B1678972) oligosaccharide, fundamentally a disaccharide composed of two D-glucosamine units.[1][2][3] These units are linked by a β-1,4-glycosidic bond, making it the dimeric repeating unit of chitosan.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its application in various research and development fields.[1] This guide provides an in-depth look at its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Visualization
Chitobiose consists of two glucose derivative monomers, specifically D-glucosamine, connected via a β-(1→4) linkage. This means the C1 (anomeric carbon) of the first glucosamine (B1671600) unit is linked to the oxygen atom on the C4 of the second unit, with the bond oriented in the beta position. In the dihydrochloride form, the amino groups (-NH2) at the C2 position of each glucosamine unit are protonated to form ammonium (B1175870) groups (-NH3+), each associated with a chloride ion (Cl-).
The IUPAC name for this structure is (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride.[1]
Caption: Molecular structure of Chitobiose Dihydrochloride.
Physicochemical Properties
The key quantitative data for Chitobiose Dihydrochloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | [1][4] |
| Molecular Weight | 413.25 g/mol | [1][3][4][5] |
| CAS Number | 115350-24-8 | [2][5][6] |
| Appearance | White or almost white powder or flocculus | [6] |
| Purity | ≥ 98% (as determined by HPLC) | [6] |
| Solubility | Soluble in water (>100 mg/mL), may require sonication | [2] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][5] |
| Synonyms | Chitosan dimer dihydrochloride, 2-Amino-4-O-(2-amino-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-ribo-hexopyranose dihydrochloride | [6] |
Experimental Protocols
The synthesis and structural confirmation of Chitobiose Dihydrochloride involve several key experimental methodologies.
Synthesis Methods
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Enzymatic Hydrolysis: This is a common method for producing chitobiose from natural chitin (B13524) sources.[1]
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Objective: To selectively cleave chitin polymers into disaccharide units.
-
Protocol:
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A source of chitin, such as shrimp shells or fungal cell walls, is pretreated to remove impurities.[7]
-
Specific enzymes, typically endochitinases like those from Vibrio campbellii, are introduced to a buffered solution containing the chitin substrate.[1][7]
-
The mixture is incubated under controlled conditions (e.g., 30°C for 24 hours) to allow for enzymatic digestion.[7]
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The reaction is monitored over time, and the resulting chitooligosaccharides are harvested.
-
Purification steps, such as preparative HPLC, are used to isolate chitobiose with high purity (>99%).[7]
-
-
-
Chemical Synthesis: This approach allows for controlled, targeted synthesis, often employing protecting group strategies.[1]
-
Objective: To chemically construct the disaccharide from glucosamine precursors.
-
Protocol (Alkaline Hydrolysis Example):
-
A chitin or chitooligosaccharide precursor is subjected to controlled deacetylation.[1]
-
The precursor is treated with a concentrated alkaline solution, such as 50% aqueous sodium hydroxide.[1]
-
The reaction is heated (e.g., at 100°C) for a specific duration (3-4 hours) to achieve a high degree of deacetylation while preserving the β-(1→4) glycosidic bonds.[1]
-
The product is then neutralized, and the chitobiose is purified from the reaction mixture.
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The final step involves forming the dihydrochloride salt by treating the purified chitobiose with hydrochloric acid.
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-
Structural Characterization and Analysis
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[5][6]
-
Methodology: A sample is dissolved in an appropriate solvent and injected into an HPLC system equipped with a suitable column (e.g., an amino-column like Asahipak NH2P-50). The compound is separated from impurities, and its purity is quantified by detecting the eluent.[7]
-
-
Nuclear Magnetic Resonance (HNMR) Spectroscopy: A primary technique for confirming the molecular structure.[3][5]
-
Methodology: A purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H NMR spectrum is acquired, providing information on the chemical environment of each proton. Analysis of chemical shifts, coupling constants, and integration confirms the presence of the two glucosamine units, the β-1,4 linkage, and other structural features.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3][7]
-
Methodology: Techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are employed. The purified chitobiose is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed mass should correspond to the calculated mass of the protonated or adducted molecule (e.g., [M+Na]⁺), confirming its molecular formula.[7]
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Caption: Workflow for Chitobiose synthesis and analysis.
Biological Activity and Applications
Chitobiose dihydrochloride is not merely a structural unit but also exhibits notable biological activities, making it a compound of interest for pharmaceutical and biotechnological applications.
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Prebiotic and Antimicrobial Effects: It can serve as a substrate for beneficial gut bacteria, promoting gut health.[1] Additionally, it has been reported to inhibit the growth of certain pathogenic bacteria and fungi.[1]
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Antioxidant Properties: Studies have indicated that chitobiose possesses antioxidant capabilities, which may help in mitigating cellular oxidative stress.[1][3]
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Research Applications: It is widely used as a standard reference material and a building block in glycobiology research.[8] Its applications include the study of glycoproteins, the synthesis of larger oligosaccharides, and its use as a substrate in enzyme assays to characterize chitinases and other glycoside hydrolases.[6]
References
- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chitobiose 2HCl | C12H26Cl2N2O9 | CID 57369765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chitobiose dihydrochloride | TargetMol [targetmol.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitobiose dihydrochloride [chembk.com]
